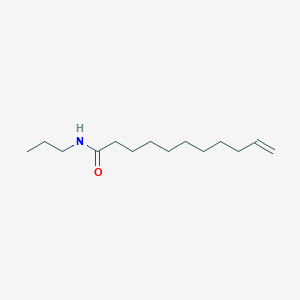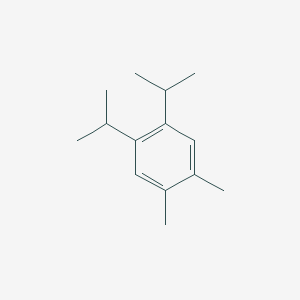
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , comprising (2S)-2-amino-4-methylpentanoic acid, (2S)-2-aminopropanoic acid, and (2S)-2,6-diaminohexanoic acid, represents a group of amino acids. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes. Each of these compounds has unique properties and applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
(2S)-2-amino-4-methylpentanoic acid
- This compound can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
- Another method involves the asymmetric hydrogenation of an α-keto acid using a chiral catalyst.
-
(2S)-2-aminopropanoic acid
- This amino acid can be prepared through the hydrolysis of proteins or by the fermentation of carbohydrates using specific bacteria.
- Industrially, it is produced by the reductive amination of pyruvic acid.
-
(2S)-2,6-diaminohexanoic acid
- This compound is synthesized through the hydrogenation of α,ε-dioxohexanoic acid.
- Another method involves the fermentation of glucose using specific strains of bacteria.
Industrial Production Methods
- Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms to enhance yield and purity.
- Chemical synthesis methods are also employed, particularly for large-scale production, where cost-effectiveness and efficiency are critical.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- These amino acids can undergo oxidation reactions, leading to the formation of corresponding oxo acids.
-
Reduction
- Reduction reactions can convert these amino acids into their respective amines.
-
Substitution
- Amino acids can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
- Oxidation of (2S)-2-amino-4-methylpentanoic acid yields 2-oxo-4-methylpentanoic acid.
- Reduction of (2S)-2-aminopropanoic acid produces propylamine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
- These amino acids are used as chiral building blocks in the synthesis of complex organic molecules.
- They serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Biology
- They are essential components of proteins and enzymes, playing critical roles in metabolic pathways.
- Used in the study of protein structure and function.
Medicine
- (2S)-2-amino-4-methylpentanoic acid is used in the treatment of certain metabolic disorders.
- (2S)-2-aminopropanoic acid is a key ingredient in intravenous nutrition solutions.
- (2S)-2,6-diaminohexanoic acid is used in the synthesis of antibiotics and other therapeutic agents.
Industry
- These amino acids are used in the production of biodegradable plastics and other environmentally friendly materials.
- They are also employed in the food industry as flavor enhancers and nutritional supplements.
Mechanism of Action
- The mechanism of action of these amino acids involves their incorporation into proteins and enzymes, where they participate in various biochemical reactions.
- They act as substrates for enzymes, facilitating catalytic processes essential for cellular function.
- Molecular targets include ribosomes, where they are incorporated into growing peptide chains during protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Similar in structure to (2S)-2-amino-4-methylpentanoic acid but with a different side chain.
(2S)-2-aminobutanoic acid: Similar to (2S)-2-aminopropanoic acid but with an additional carbon in the side chain.
(2S)-2,4-diaminobutanoic acid: Similar to (2S)-2,6-diaminohexanoic acid but with a shorter carbon chain.
Uniqueness
- The unique side chains of these amino acids confer specific properties, such as hydrophobicity or charge, which influence their role in protein structure and function.
- Their specific stereochemistry (2S) is crucial for their biological activity, as it determines their interaction with enzymes and other biomolecules.
Properties
CAS No. |
51749-62-3 |
|---|---|
Molecular Formula |
C15H34N4O6 |
Molecular Weight |
366.45 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H13NO2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6)/t2*5-;2-/m000/s1 |
InChI Key |
CPSHAZDGODGFFA-AEEDHIJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


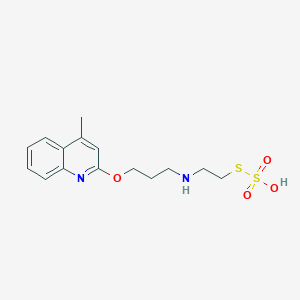
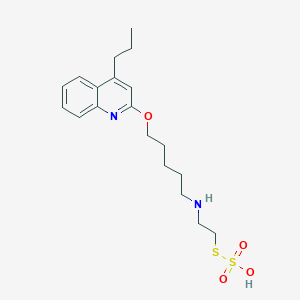
methanone](/img/structure/B14658783.png)
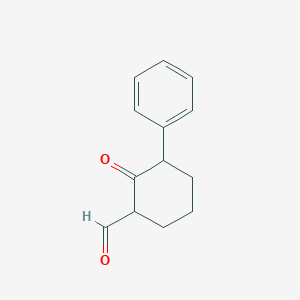
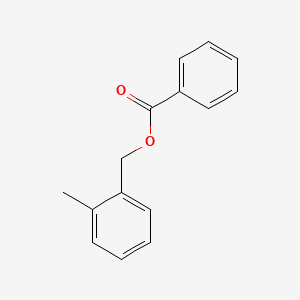
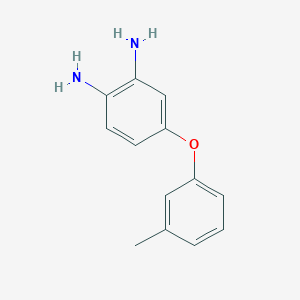
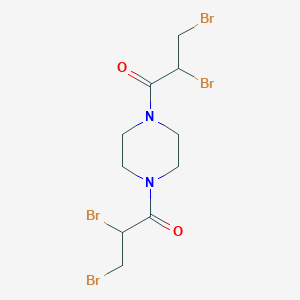

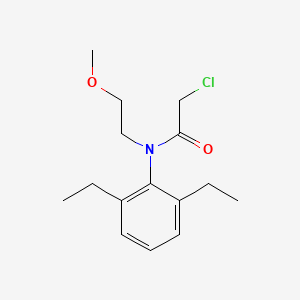
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
